molecular formula C8H7FO2S B12971543 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide CAS No. 58325-16-9

4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Cat. No.: B12971543
CAS No.: 58325-16-9
M. Wt: 186.21 g/mol
InChI Key: CIKOBEOFKPBKKD-UHFFFAOYSA-N
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Description

4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H7FO2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the introduction of a fluorine atom into the thiophene ring. One common method involves the reaction of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with a fluorinating agent under controlled conditions. For example, the use of lithium bis(trimethylsilyl)amide (LiHMDS) and anhydrous zinc chloride (ZnCl2) in tetrahydrofuran (THF) has been reported .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrating agents, sulfonating agents, and halogenating agents. Reaction conditions typically involve the use of solvents such as dichloromethane, THF, and acetic acid, with temperature control to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can lead to nitro-substituted derivatives, while halogenation can introduce additional halogen atoms into the thiophene ring .

Mechanism of Action

The mechanism of action of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with molecular targets in biological systems. The compound can form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

58325-16-9

Molecular Formula

C8H7FO2S

Molecular Weight

186.21 g/mol

IUPAC Name

4-fluoro-1,3-dihydro-2-benzothiophene 2,2-dioxide

InChI

InChI=1S/C8H7FO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2

InChI Key

CIKOBEOFKPBKKD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1(=O)=O)C(=CC=C2)F

Origin of Product

United States

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